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Compound of Interest

Benzyl 3,3-dimethyl-4-
Compound Name:

oxopiperidine-1-carboxylate

Cat. No.: B1344094

An In-depth Technical Guide to Chemical Compounds with the Molecular Formula C1sH1aNOs3

This technical guide provides a comprehensive overview of the chemical and biological
information for known compounds with the molecular formula C1sH1sNOs. The content is
tailored for researchers, scientists, and drug development professionals, offering detailed data,

experimental protocols, and visual representations of key biological pathways and experimental
workflows.

Identified Compounds

Three primary chemical entities corresponding to the molecular formula C1sH19NOs have been
identified in the scientific literature:

o Hydroxytropacocaine: A naturally occurring tropane alkaloid found in the coca plant
(Erythroxylum coca).

o 3',4'-Methylenedioxy-a-pyrrolidinobutiophenone (MDPBP): A synthetic stimulant belonging to
the cathinone class of compounds.

o Ximoprofen: A non-steroidal anti-inflammatory drug (NSAID).

Hydroxytropacocaine
Chemical Information
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Hydroxytropacocaine is a tropane alkaloid and a structural analog of cocaine, found as a

natural product in coca leaves.[1]

Table 1: Chemical and Physical Properties of Hydroxytropacocaine

Property Value Source
[(AR,3R,5R)-1-hydroxy-8-
methyl-8-
IUPAC Name ] [2]
azabicyclo[3.2.1]octan-3-yl]
benzoate
CAS Number 156497-23-3 [2]
Molecular Weight 261.32 g/mol [2]
Appearance Powder [3]
] ] Not reported in the searched
Melting Point ]
literature.
N ) Not reported in the searched
Boiling Point )
literature.
Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [3][4]
Acetate, DMSO, Acetone.
XLogP3 2.2 [2]

Spectral Data

Table 2: Spectral Data for Hydroxytropacocaine
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Technique Data Highlights
H.NMR Specific experimental data not readily available
in the searched literature.
Data has been compiled in reviews of tropane
BC-NMR

alkaloids.

Specific experimental data not readily available

IR Spectroscopy ) )
in the searched literature.

Specific experimental data not readily available

in the searched literature. The fragmentation
Mass Spectrometry pattern would be expected to be similar to other

tropane alkaloids, showing characteristic

fragments of the tropane core.

Biological Activity and Mechanism of Action

As a tropane alkaloid, hydroxytropacocaine is expected to exhibit anticholinergic properties by
acting as an antagonist at muscarinic acetylcholine receptors.[5][6][7] This mechanism is
characteristic of many tropane alkaloids and leads to a decrease in parasympathetic nervous

system activity.[5]

Experimental Protocols

2.4.1. Total Synthesis of Hydroxytropacocaine

A total synthesis of hydroxytropacocaine has been reported, providing a method for its
preparation in a laboratory setting. While the full detailed protocol is extensive, the general
workflow is outlined below.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.researchgate.net/publication/392070284_Pharmacology_of_Tropane_Alkaloids
https://www.jocpr.com/articles/pharmacological-profile-of-tropane-alkaloids.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6412926/
https://www.researchgate.net/publication/392070284_Pharmacology_of_Tropane_Alkaloids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of Hydroxytropacocaine
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General workflow for the total synthesis of hydroxytropacocaine.

3',4'-Methylenedioxy-a-pyrrolidinobutiophenone

(MDPBP)
Chemical Information

MDPBP is a synthetic cathinone developed in the 1960s that has been identified as a designer
drug.[8]

Table 3: Chemical and Physical Properties of MDPBP
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Property Value Source
1-(1,3-benzodioxol-5-yl)-2-
IUPAC Name o [9]
(pyrrolidin-1-yl)butan-1-one
CAS Number 784985-33-7 (free base) [9]
24622-60-4 (hydrochloride) [10]
Molecular Weight 261.32 g/mol (free base) 9]
297.8 g/mol (hydrochloride) [10]
Appearance White powder (HCI salt) [11]
Melting Point 241.9 °C (HCI salt) [11]
- ) Not reported in the searched
Boiling Point ]
literature.
N DMSO: 0.5 mg/ml, Ethanol: 1
Solubility (HCI salt) [10]

mg/ml, PBS (pH 7.2): 10 mg/ml

Spectral Data

Table 4: Spectral Data for MDPBP
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Technique Data Highlights

3 (ppm): 7.68 (d), 7.45 (s), 7.01 (d), 6.11 (s),
1H-NMR (D:z0) 5.02 (t), 3.47-4.23 (M), 1.98 (M), 1.24 (m), 0.84
).

Data is available and has been used for
BBC-NMR o
structural elucidation.

R Spect Characteristic peaks for the carbonyl group,
ectrosco
P Py aromatic ring, and C-N bond are observed.

Major fragment ions at m/z 70, 112, and 149.
The ion at m/z 112 corresponds to the

Mass Spectrometry (GC-MS) ) o o ]
immonium ion from the pyrrolidinylbutyl side

chain.

Biological Activity and Mechanism of Action

MDPBP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It blocks the reuptake
of these neurotransmitters from the synaptic cleft, leading to increased extracellular
concentrations and enhanced downstream signaling. This mechanism is responsible for its
stimulant effects. The metabolism of MDPBP primarily involves demethylenation followed by
methylation, as well as hydroxylation and oxidation, with CYP2C19 and CYP2D6 being the
main enzymes responsible.[8]
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Mechanism of Action of MDPBP
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Signaling pathway of MDPBP as a norepinephrine-dopamine reuptake inhibitor.

Experimental Protocols

3.4.1. Synthesis of MDPBP

The synthesis of MDPBP can be achieved through a two-step process starting from 3',4'-

methylenedioxybutyrophenone.
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Synthesis of MDPBP
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General workflow for the synthesis of MDPBP.

3.4.2. GC-MS Analysis of MDPBP in Biological Samples

A common method for the detection and quantification of MDPBP in biological matrices like
blood is Gas Chromatography-Mass Spectrometry (GC-MS).[12]
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e Sample Preparation: Liquid-liquid extraction of the biological sample (e.g., blood) with a
suitable organic solvent (e.g., 1-chlorobutane) under basic conditions.[12]

« Internal Standard: An appropriate internal standard (e.g., a deuterated analog) is added for
quantification.[12]

e GC Conditions: A capillary column (e.g., DB-1 MS) is used with helium as the carrier gas.
The oven temperature is programmed to achieve separation.[11]

» MS Detection: The mass spectrometer is operated in electron ionization (El) mode, and
specific ions are monitored for identification and quantification (e.g., m/z 70, 112, 149).[12]

Ximoprofen
Chemical Information

Ximoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class of
compounds.[13]

Table 5: Chemical and Physical Properties of Ximoprofen

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4971041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4971041/
https://www.swgdrug.org/Monographs/MDPBP.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4971041/
https://pubchem.ncbi.nlm.nih.gov/compound/68756
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
2-[4-(3-
IUPAC Name hydroxyiminocyclohexyl)phenyl  [13]
]propanoic acid
CAS Number 56187-89-4 [13]
Molecular Weight 261.32 g/mol [13]
Not reported in the searched
Appearance )
literature.
_ _ Not reported in the searched
Melting Point )
literature.
N ) Not reported in the searched
Boiling Point .
literature.
N Not reported in the searched
Solubility ]
literature.
XLogP3 2.6 [13]
Spectral Data
Table 6: Spectral Data for Ximoprofen
Technique Data Highlights
Specific experimental data not readily available
IH-NMR
in the searched literature.
Specific experimental data not readily available
BC-NMR _ _
in the searched literature.
Expected to show characteristic absorptions for
IR Spectroscopy the carboxylic acid OH and C=0, the oxime N-

OH, and the aromatic ring.

Specific experimental data not readily available

Mass Spectrometry

in the searched literature.
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Biological Activity and Mechanism of Action

As an NSAID, ximoprofen's primary mechanism of action is the inhibition of cyclooxygenase
(COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of
arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism of Action of Ximoprofen (NSAID)

Click to download full resolution via product page

Simplified signaling pathway for the anti-inflammatory action of Ximoprofen.

Experimental Protocols

4.4.1. Synthesis of Ximoprofen

While a specific protocol for ximoprofen was not found, a general synthesis for profens can be
adapted. A plausible route would involve the synthesis of the arylpropionic acid moiety followed
by the introduction of the hydroxyiminocyclohexyl group. The synthesis of profens often
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involves steps like Friedel-Crafts acylation and subsequent oxidation or rearrangement
reactions.[14][15]

4.4.2. In Vivo Assay for Anti-inflammatory Activity (Writhing Test)

The anti-inflammatory and analgesic activity of NSAIDs like ximoprofen can be evaluated using
the acetic acid-induced writhing test in mice.[16][17]

Animals: Mice are divided into control and treatment groups.

o Administration: The test compound (ximoprofen) is administered to the treatment group,
typically via intraperitoneal injection. The control group receives the vehicle.

 Induction of Writhing: A short time after drug administration, a dilute solution of acetic acid is
injected intraperitoneally to induce a characteristic stretching and writhing response.

o Observation: The number of writhes for each animal is counted over a specific period (e.g.,
20-30 minutes).

e Analysis: A significant reduction in the number of writhes in the treated group compared to
the control group indicates analgesic and anti-inflammatory activity. The percentage of
inhibition can be calculated.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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